molecular formula C17H13FN2O2 B12212447 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B12212447
M. Wt: 296.29 g/mol
InChI Key: WPPQKTGIMNNJEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound featuring a fused indazole core substituted with a 4-fluorophenyl group at position 1 and a furan-2-yl moiety at position 5. The indazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The fluorine atom on the phenyl ring enhances electronegativity and metabolic stability, while the furan group contributes to hydrogen-bonding interactions.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-6-(furan-2-yl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C17H13FN2O2/c18-12-3-5-13(6-4-12)20-15-8-11(17-2-1-7-22-17)9-16(21)14(15)10-19-20/h1-7,10-11H,8-9H2

InChI Key

WPPQKTGIMNNJEY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N(N=C2)C3=CC=C(C=C3)F)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with furan-2-carbaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized under basic conditions to yield the desired indazole derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow biocatalysis, which offers advantages such as lower cost, greater stereoselectivity, and reduced environmental impact . Optimized batch conditions can be translated to continuous flow reactors, leading to efficient production with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties, bioavailability, and target interactions. Below is a detailed comparison based on available evidence:

Substituent Variations at Position 1 and 6

Analog 1 : 1,5,6,7-Tetrahydro-6-(5-methyl-2-furanyl)-3-phenyl-4H-indazol-4-one (CAS 1428139-41-6)
  • Key Differences :
    • Position 1: Phenyl group (vs. 4-fluorophenyl in the target compound).
    • Position 6: 5-Methylfuran (vs. unsubstituted furan-2-yl).
  • Implications: The absence of fluorine reduces electronegativity and may decrease metabolic stability .
Analog 2 : 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (FJ1)
  • Key Differences :
    • Position 3: Trifluoromethyl group (vs. hydrogen in the target compound).
    • Core Structure: 6,6-Dimethyl substitution (vs. unsubstituted bicyclic system).
  • Implications :
    • The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving receptor binding affinity .
    • Dimethyl groups may restrict conformational flexibility, altering binding pocket interactions .
Analog 3 : 1-(4,6-Dimethylpyrimidin-2-yl)-6-(thiophen-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • Key Differences :
    • Position 1: Pyrimidine ring (vs. 4-fluorophenyl).
    • Position 6: Thiophene (vs. furan).

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~311.3 g/mol ~307.3 g/mol ~274.2 g/mol ~353.4 g/mol
LogP Estimated ~2.1 ~2.5 (due to methylfuran) ~3.2 (CF₃ group) ~2.8 (thiophene)
Hydrogen Bonding Furan oxygen (acceptor) Furan oxygen CF₃ (non-donor) Thiophene sulfur (weak)
Metabolic Stability High (fluorine reduces oxidation) Moderate High (CF₃ resistance) Moderate (thiophene oxidation)

Biological Activity

The compound 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a member of the indazole family, noted for its diverse biological activities. This article explores its biological activity, particularly its potential as a therapeutic agent targeting human neutrophil elastase (HNE), which plays a crucial role in inflammatory diseases and cancer.

Chemical Structure and Properties

The molecular structure of 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one can be represented as follows:

PropertyValue
Chemical FormulaC15H14F N3O
Molecular Weight255.28 g/mol
IUPAC Name1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one
SMILESCc1ccccc1C(=O)N2C(C2=CC=C3C=COC3=N2)F

Inhibition of Human Neutrophil Elastase

Recent studies have highlighted the compound's potent inhibitory effects on human neutrophil elastase (HNE). HNE is a serine protease implicated in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .

Key Findings:

  • Inhibition Potency: The compound exhibited K_i values ranging from 6 to 35 nM , indicating high potency as an HNE inhibitor. This performance surpasses that of the reference compound Sivelestat by approximately four times .
  • Mechanism of Action: Kinetic experiments revealed that the compound acts as a competitive inhibitor of HNE. This was confirmed through double-reciprocal Lineweaver–Burk plots which demonstrated that the presence of the compound significantly alters the hydrolysis rate of fluorogenic substrates by HNE .

Stability and Degradation

The stability of the compound in aqueous solutions was also assessed. Most derivatives maintained their concentration over time, with half-lives exceeding 1 hour in buffer solutions. However, some isomers showed rapid degradation with half-lives around 6 minutes .

Case Studies

Several case studies have documented the therapeutic potential of indazole derivatives in treating inflammatory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD): A study showed that compounds similar to 1-(4-fluorophenyl)-6-(furan-2-yl)-1,5,6,7-tetrahydro-4H-indazol-4-one effectively reduced neutrophil elastase activity in animal models of COPD .
  • Cancer Treatment: Another investigation indicated that HNE inhibitors could modulate tumor microenvironments by reducing inflammation and promoting apoptosis in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.